molecular formula C22H19NO B599824 2-Formyl-1-trityl-aziridine CAS No. 173277-15-1

2-Formyl-1-trityl-aziridine

Cat. No. B599824
CAS RN: 173277-15-1
M. Wt: 313.4
InChI Key: NEUUUDUJOWNVQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aziridines are synthesized through various methods. One of the common methods involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method allows an efficient and general synthesis of aziridines .


Molecular Structure Analysis

The molecular structure of 2-Formyl-1-trityl-aziridine is represented by the InChI code 1S/C22H19NO/c24-17-21-16-23 (21)22 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 . The molecular weight of the compound is 313.4 .


Chemical Reactions Analysis

Aziridines are versatile building blocks in organic synthesis. They are used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Aziridines are also used as intermediates in the synthesis of various biologically active molecules .


Physical And Chemical Properties Analysis

2-Formyl-1-trityl-aziridine is a solid substance . It has a molecular weight of 313.4 .

Scientific Research Applications

Synthetic Utility

Aziridines, including 2-Formyl-1-trityl-aziridine, have been the focus of many researchers due to their potential in synthetic applications . New methodologies for the preparation and transformation of these compounds have been developed over the years . These methodologies have led to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .

Biological Applications

Aziridines have shown promising biological activities . The biological and chemical evolution of aziridine derivatives has seen recent advances, particularly in the variety of methodologies described for the synthesis of aziridines .

Polymerization

Aziridines, including 2-Formyl-1-trityl-aziridine, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of aziridines can be used in antibacterial and antimicrobial coatings . This makes 2-Formyl-1-trityl-aziridine a valuable compound in the development of these coatings .

CO2 Adsorption

Polymers derived from aziridines can be used in CO2 adsorption . This means that 2-Formyl-1-trityl-aziridine could potentially be used in applications related to carbon capture and storage .

Chelation and Materials Templating

Aziridine-derived polymers have applications in chelation and materials templating . This suggests that 2-Formyl-1-trityl-aziridine could be used in the synthesis of materials with specific properties .

Non-Viral Gene Transfection

Another application of aziridine-derived polymers is in non-viral gene transfection . This indicates that 2-Formyl-1-trityl-aziridine could potentially be used in gene therapy applications .

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261 and P280 .

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These new strategies, compared with more classical approaches, are expected to move the chemistry of aziridines forward in the future .

properties

IUPAC Name

1-tritylaziridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUUDUJOWNVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725582
Record name 1-(Triphenylmethyl)aziridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-1-trityl-aziridine

CAS RN

173277-15-1
Record name 1-(Triphenylmethyl)aziridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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